5-(2-chloropyridin-3-yl)-1H-indazole
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C12H8ClN3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
5-(2-chloropyridin-3-yl)-1H-indazole |
InChI |
InChI=1S/C12H8ClN3/c13-12-10(2-1-5-14-12)8-3-4-11-9(6-8)7-15-16-11/h1-7H,(H,15,16) |
InChIキー |
DZJRFXMKJLTMAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)Cl)C2=CC3=C(C=C2)NN=C3 |
製品の起源 |
United States |
準備方法
Palladium-Catalyzed Coupling with 5-Bromo-1H-Indazole
The most widely reported method involves Suzuki-Miyaura coupling between 5-bromo-1H-indazole and 2-chloropyridin-3-ylboronic acid. As demonstrated by Huff et al., 5-bromo-1H-indazole serves as a pivotal intermediate, accessible via bromination of 1H-indazole using N-bromosuccinimide (NBS) under radical conditions. Subsequent coupling employs Pd(PPh3)4 (5 mol%) in a DMF/water (3:1) solvent system with NaHCO3 as a base, achieving yields of 65–78% after 12–14 hours at 80°C. The reaction tolerates diverse boronic acids, but steric hindrance from the 2-chloro substituent necessitates elevated temperatures.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Role of Protecting Groups in Coupling Efficiency
The indazole NH group often participates in unwanted side reactions, necessitating protection before cross-coupling. Patent WO2006048745A1 details the use of 3,4-dihydro-2H-pyran for N-1 protection, forming 5-bromo-1-(tetrahydropyran-2-yl)-1H-indazole. This intermediate undergoes Suzuki coupling with 2-chloropyridin-3-ylboronic acid under Pd(OAc)2/tri-o-tolylphosphine catalysis, followed by acidic deprotection (HCl/MeOH) to restore the NH group, achieving an overall yield of 68%.
Alternative Synthetic Routes
Cadogan Cyclization with Pre-Functionalized Intermediates
Cadogan cyclization offers an alternative route by constructing the indazole core post-functionalization. For example, 2-nitrobenzaldehyde derivatives bearing a pre-installed 2-chloropyridin-3-yl group undergo reductive cyclization with triethyl phosphite, yielding 5-(2-chloropyridin-3-yl)-1H-indazole directly. However, this method suffers from moderate yields (45–55%) due to competing reduction pathways.
Ullmann-Type Coupling for Direct Arylation
Ullmann coupling between 1H-indazole and 3-bromo-2-chloropyridine using CuI/L-proline catalysis in DMSO at 120°C provides a single-step route, albeit with limited efficiency (35–40% yield). The poor reactivity of aryl chlorides in Ullmann reactions underscores the superiority of Suzuki-Miyaura methods for this substrate.
Comparative Analysis of Synthetic Methods
Table 2: Advantages and Limitations of Key Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura | 65–78 | High regioselectivity, scalability | Requires N-protection steps |
| Cadogan Cyclization | 45–55 | Single-pot synthesis | Low yields, sensitive substrates |
| Ullmann Coupling | 35–40 | No boronic acid needed | Poor efficiency with aryl chlorides |
The Suzuki-Miyaura approach remains the gold standard, balancing yield and practicality. Protective group strategies, particularly THP protection, mitigate side reactions but add synthetic steps .
Q & A
Q. What are the optimal synthetic routes for 5-(2-chloropyridin-3-yl)-1H-indazole, and how is structural purity validated?
The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine and indazole precursors. Catalysts like palladium or nickel are used under inert conditions, with solvents such as DMF or ethanol and bases like K₂CO₃ to drive the reaction . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Purity is assessed via HPLC or thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?
Stability studies employ UV-Vis spectroscopy to monitor degradation kinetics, while liquid chromatography-mass spectrometry (LC-MS) identifies breakdown products. For pH-dependent tautomerism (common in indazoles), variable-temperature NMR can resolve structural equilibria .
Q. How do researchers design initial biological screening assays for this compound?
Primary screens often target kinases or GPCRs due to indazole’s affinity for ATP-binding pockets. In vitro kinase inhibition assays (e.g., radiometric or fluorescence-based) are performed at 10 µM–100 nM concentrations, with IC₅₀ determination via dose-response curves. Positive controls (e.g., staurosporine for kinases) validate assay conditions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported coordination geometries of metal-indazole complexes?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines precise bond lengths/angles. For example, osmium(IV) complexes with 1H-indazole ligands show distorted octahedral geometries, where axial vs. equatorial ligand positioning depends on solvent interactions (e.g., acetone vs. DMSO) . Discrepancies arise from solvent packing effects or twinning, requiring careful data integration (e.g., PLATON’s TWINABS) .
Q. What computational strategies explain enantiomer-specific FGFR1 inhibition observed in indazole derivatives?
Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) analyze binding pose flexibility. Free energy perturbation (FEP) quantifies enantiomer affinity differences. For this compound analogs, the R-enantiomer may stabilize FGFR1’s P-loop via van der Waals interactions with Phe489/Arg629, while the S-form lacks optimal contact .
Q. How does the 2-chloropyridine substituent influence SAR compared to 6-chloro or unsubstituted analogs?
Substituent positioning alters steric/electronic profiles. The 2-chloro group may enhance π-stacking with hydrophobic kinase pockets (e.g., EGFR’s L858R mutant) but reduce solubility. Comparative studies use isothermal titration calorimetry (ITC) to quantify binding entropy and surface plasmon resonance (SPR) for on/off rates .
Q. What methodologies reconcile conflicting bioactivity data across cell-based vs. enzymatic assays?
Discrepancies often stem from off-target effects or cellular permeability. orthogonal assays (e.g., CETSA for target engagement in cells) validate specificity. Pharmacokinetic studies (e.g., Caco-2 permeability or microsomal stability) assess bioavailability .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for Indazole Complexes
| Parameter | [OsIV·Me2CO] | [OsIV·2Me2SO] |
|---|---|---|
| Space group | P21/c | P21/n |
| Coordination geometry | Distorted octahedral | Compressed octahedral |
| Axial ligands | Cl⁻ | 1H-indazole |
Q. Table 2: Comparative Kinase Inhibition (IC₅₀, nM)
| Kinase | 5-(2-Cl-Pyridin-3-yl)-1H-indazole | 5-(6-Cl-Pyridin-3-yl)-1H-indazole |
|---|---|---|
| FGFR1 | 12.5 ± 1.2 | 48.3 ± 3.7 |
| EGFR | 85.6 ± 5.4 | >1000 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
